molecular formula C19H24N2O3S B2475907 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588715-65-5

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2475907
CAS No.: 588715-65-5
M. Wt: 360.47
InChI Key: RPJPOXDHSOFGDV-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Biological Activity

The compound 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS Number: 588715-65-5) is a synthetic derivative belonging to the class of thiophene-based compounds. It has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article presents a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C₁₉H₂₄N₂O₃S
  • Molecular Weight : 348.47 g/mol
  • Structure : The compound features a hexahydrocycloocta[b]thiophene core with an amino group and a dimethoxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and neuroprotective effects.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

  • IC50 Value : The compound exhibited an IC50 value of approximately 23.2 µM , indicating effective cytotoxicity against MCF-7 breast cancer cells.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry analysis using Annexin V/PI staining.
    • The compound caused a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations by 2.3 and 6.6 times, respectively .
    • Cell cycle analysis revealed G2/M-phase arrest with a notable increase in the percentage of cells in this phase (25.56% compared to 17.23% for control), suggesting interference with cell cycle progression .
Cell Line IC50 (µM) Effect
MCF-723.2Induces apoptosis and necrosis

Neuroprotective Activity

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects.

Case Study: Neuroprotection Against Oxidative Stress

  • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
  • Mechanistic studies suggested that it may modulate pathways related to oxidative stress response and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, preliminary data suggest it may act as a prodrug that metabolizes into active metabolites influencing adrenergic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for further therapeutic development.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-12-9-10-15(24-2)14(11-12)21-19(22)17-13-7-5-3-4-6-8-16(13)25-18(17)20/h9-11H,3-8,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPOXDHSOFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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